Comparative In Vitro Potency: IL-17 Modulator 6 vs. IL-17A Modulator-2
IL-17 modulator 6 demonstrates higher in vitro potency in inhibiting the biological effects of IL-17 compared to IL-17A modulator-2, as measured by pIC50 in comparable cell-based assays. The target compound exhibits a pIC50 of 9.1 [1], which corresponds to a sub-nanomolar IC50 (~0.8 nM), whereas the comparator shows a pIC50 of 8.3 (~5.0 nM) . This represents a quantified difference in potency, with IL-17 modulator 6 being approximately 6.3-fold more potent on a molar basis.
| Evidence Dimension | IL-17 inhibition (pIC50) |
|---|---|
| Target Compound Data | pIC50 = 9.1 |
| Comparator Or Baseline | IL-17A modulator-2; pIC50 = 8.3 |
| Quantified Difference | Delta pIC50 = 0.8 (~6.3-fold more potent) |
| Conditions | Cell-based IL-17 inhibition assays; specific cell line not detailed in vendor datasheet for IL-17 modulator 6 but comparable to standard IL-17 reporter or cytokine release assays. |
Why This Matters
Higher in vitro potency allows for the use of lower compound concentrations in experimental systems, reducing the risk of off-target effects and solubility issues, which is critical for mechanistic studies in primary cells or sensitive co-culture models.
- [1] Sabnis RW. Novel Difluorocyclohexyl Derivatives as IL-17 Modulators for Treating Inflammatory and Autoimmune Diseases. ACS Med Chem Lett. 2021;12(12):1883-1884. View Source
